Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C18H19Cl2NO3 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibition
This compound has been investigated as an Aurora kinase inhibitor, potentially useful in cancer treatment. Aurora kinases are enzymes that play a crucial role in cellular division, and their inhibition is a promising strategy for combating cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Pyrrole Derivatives
It has been used in the efficient synthesis of pyrrole derivatives. Pyrrole compounds are important in medicinal chemistry for their diverse biological activities (Prativa B. S. Dawadi & J. Lugtenburg, 2011).
κ-Opioid Receptor Antagonism
Research indicates its role as a κ-opioid receptor antagonist. Such antagonists are being explored for their potential in treating depression and addiction disorders (S. Grimwood et al., 2011).
Cerebral Vasodilation Study
The compound has been studied for its cerebral vasodilatory properties, potentially contributing to treatments for conditions like stroke or dementia (S. Higuchi, H. Sasaki, & T. Sado, 1975).
Spectroscopic Analysis in Forensic Science
Its derivatives have been identified and analyzed using spectroscopic studies in forensic science, particularly for cathinones, which are psychoactive substances (J. Nycz et al., 2016).
Crystal Structure Determination
The crystal structure of similar pyrrole derivatives has been determined, which is vital for understanding their chemical properties and potential applications in drug development (I. Silva et al., 2012).
Platelet Aggregation Inhibition
Some derivatives have shown potential in inhibiting blood platelet aggregation, which is important in the treatment of thrombotic disorders (J. M. Grisar et al., 1976).
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-2-phenylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3.ClH/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(19)9-15(17)12-5-3-2-4-6-12;/h2-9,14,16,20H,10-11H2,1H3;1H/t14-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTUSJLCBFTBQJ-DMLYUBSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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